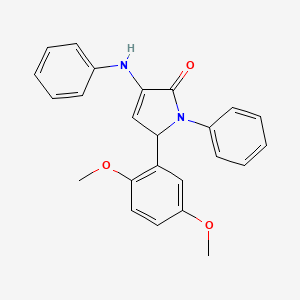
N-(3,4-difluorophenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine, commonly known as "DMFP" is a chemical compound that has been extensively studied for its potential use in scientific research. DMFP is a member of the piperidine class of compounds and has been found to have a wide range of biological effects.
Mecanismo De Acción
DMFP acts as a potent inhibitor of the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other drugs used to treat depression and anxiety. DMFP has also been found to bind to specific receptors in the brain, including the sigma-1 receptor, which is involved in regulating neurotransmitter release and cellular signaling pathways.
Biochemical and Physiological Effects:
DMFP has been found to have a number of biochemical and physiological effects. It has been shown to increase levels of dopamine and norepinephrine in the brain, leading to increased energy and focus. DMFP has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMFP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity, making it ideal for use in pharmacological studies. However, DMFP has several limitations as well. It is a highly potent compound and must be handled with care to avoid accidental exposure. Additionally, its effects on the brain and other organs are not fully understood, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several potential future directions for research on DMFP. One area of interest is its potential use in the treatment of depression and anxiety disorders. DMFP's ability to increase levels of dopamine and norepinephrine in the brain makes it a potential candidate for the development of new antidepressant and anxiolytic drugs. Another area of interest is its potential use in the treatment of chronic pain and inflammatory disorders. DMFP's anti-inflammatory and analgesic properties make it a potential candidate for the development of new pain medications. Finally, more research is needed to determine the long-term effects of DMFP on the brain and other organs, as well as its potential for abuse and addiction.
Métodos De Síntesis
DMFP can be synthesized in a number of ways, but the most commonly used method involves the reaction of 3,4-difluoroaniline with 2-methyl-3-furoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with piperidine in the presence of a reducing agent such as sodium borohydride to yield DMFP.
Aplicaciones Científicas De Investigación
DMFP has been extensively studied for its potential use in scientific research. It has been found to have a wide range of biological effects, including its ability to bind to specific receptors in the brain and modulate neurotransmitter release. DMFP has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
Propiedades
IUPAC Name |
[3-(3,4-difluoroanilino)piperidin-1-yl]-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O2/c1-11-14(6-8-23-11)17(22)21-7-2-3-13(10-21)20-12-4-5-15(18)16(19)9-12/h4-6,8-9,13,20H,2-3,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLAXRQZESSNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCC(C2)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49818092 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-difluorophenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-fluorobenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]piperidine trifluoroacetate](/img/structure/B5124861.png)

![benzyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate](/img/structure/B5124883.png)
![4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5124898.png)
![isopropyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5124906.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5124907.png)

![N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5124920.png)
![6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5124926.png)
![2-[(4-methoxyphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5124936.png)
![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5124938.png)
![ethyl 2-({[5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B5124947.png)
![5,5'-[(4-methoxyphenyl)methylene]bis(6-amino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione)](/img/structure/B5124953.png)